
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
概要
説明
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is an organic compound with the molecular formula C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of an acryloyloxy group attached to a hexyl chain, which is further connected to a benzoic acid moiety. It is typically found as a white to yellow or pale-gray powder or crystals .
準備方法
The synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid involves the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid. The reaction is catalyzed by p-toluenesulfonic acid and inhibited by hydroquinone to prevent polymerization . The reaction mixture is refluxed in benzene, and the water produced is removed using a Dean-Stark trap. After the reaction is complete, the solvent is distilled under reduced pressure, and the product is recrystallized from isopropyl alcohol to obtain the final compound as a white powdery solid .
化学反応の分析
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can form esters with alcohols under acidic conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Polymerization: The acryloyloxy group can undergo free radical polymerization to form polymers.
Complexation: The carboxylate groups can form complexes with metal ions, such as copper(II), serving as bidentate ligands.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., potassium hydroxide for saponification), and radical initiators (e.g., benzoyl peroxide for polymerization).
科学的研究の応用
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Material Science: The compound is utilized in the development of advanced materials, such as cross-linked films and coatings.
Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical devices due to its biocompatibility and functional groups.
作用機序
The mechanism of action of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties . Additionally, the carboxylate groups can interact with metal ions, forming stable complexes that can be used in various applications .
類似化合物との比較
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid can be compared with similar compounds such as:
4-(6-Hydroxyhexyloxy)benzoic acid: Lacks the acryloyloxy group, making it less reactive in polymerization reactions.
4-(6-Prop-2-enoyloxyhexoxy)benzoic acid: Similar structure but with a different ester group, leading to variations in reactivity and applications.
4-(6-Acryloyloxyhexyloxy)benzoic acid: Another closely related compound with similar properties and applications.
The uniqueness of this compound lies in its specific functional groups that enable diverse chemical reactions and applications in various fields.
特性
IUPAC Name |
4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122408-80-4 | |
| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30395395 | |
| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-26-5 | |
| Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid influence its liquid crystal properties?
A: this compound exhibits liquid crystal behavior due to its unique molecular structure. The molecule possesses a rigid, rod-like shape with a benzene ring core. This core provides structural rigidity, while the long alkyl chain and the acryloyloxy group contribute to the molecule's ability to align in a specific orientation, forming a liquid crystal phase. [, ]
Q2: How does this compound interact with lithium ions in comb-shaped liquid-crystalline ionomers, and what are the observed effects?
A: In a study on lithium-containing comb-shaped liquid-crystalline ionomers, this compound was incorporated into a butyl acrylate copolymer. [] Researchers found that increasing the concentration of lithium ions within these ionomers significantly impacted the segmental mobility of the polymer chains. This was observed as a lengthening of the relaxation times for the α process, indicating that the lithium ions interact with the this compound moieties and influence the overall chain dynamics of the ionomer. []
Q3: How does the crystalline nature of this compound contribute to its application in perovskite solar cells?
A: Research has shown that this compound acts as a printable and crystalline template for perovskite films in solar cell applications. [] The compound's liquid crystal temperature range aligns with the perovskite film's annealing temperature, ensuring printability and homogeneity. During annealing, the crystallization of this compound promotes perovskite film crystallization, improving efficiency and stress release within the layer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)
![13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1350203.png)
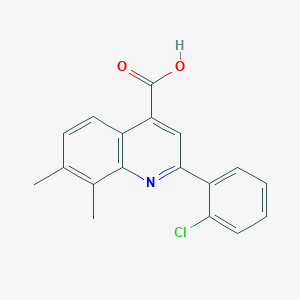

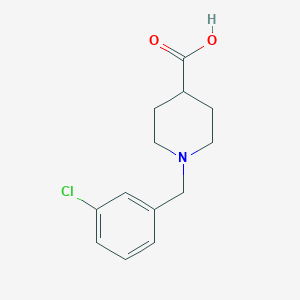

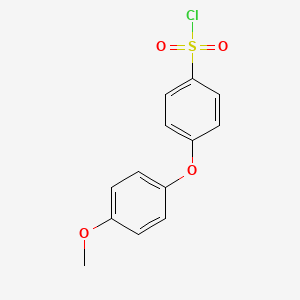

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)
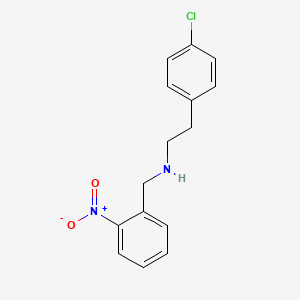
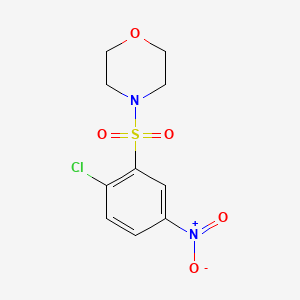

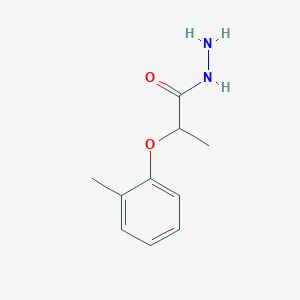
![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)
